molecular formula C12H17NO B1484838 trans-2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol CAS No. 2165536-47-8

trans-2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol

Cat. No. B1484838
M. Wt: 191.27 g/mol
InChI Key: QBSKZMSGKOVLCQ-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“trans-2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol” is a chemical compound with the molecular formula C12H17NO1. It is a cyclic compound that has a hydroxy group (-OH) and an amino group (-NH2) attached to a cyclobutane ring1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound.



Molecular Structure Analysis

The molecular structure of this compound includes a cyclobutane ring, which is a ring of four carbon atoms. Attached to this ring is a hydroxy group (-OH) and an amino group (-NH2). Also attached to the ring is a 3,5-dimethylphenyl group1.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

Detailed physical and chemical properties of this compound are not available in the current resources.


Scientific Research Applications

Cyclobutane-Containing Alkaloids: Synthesis and Biological Activities

Cyclobutane-containing alkaloids, derived from natural sources, exhibit a range of biological activities, including antimicrobial, antibacterial, antitumor, and more. Research has focused on their synthesis, origins, and potential as leads for drug discovery, indicating their significance in medicinal chemistry and therapeutic applications (Sergeiko et al., 2008).

[2 + 2]-Cycloaddition-Derived Cyclobutane Natural Products

The structural diversity and biological effects of [2 + 2]-cycloaddition-derived cyclobutane natural products have been extensively reviewed, underscoring their importance in synthetic challenges and as targets for biomimetic syntheses. These studies pave the way for further investigations into the therapeutic potential of cyclobutane-containing compounds (Yang et al., 2022).

Cell-Penetrating Peptides in Diagnosis and Treatment

Cell-penetrating peptides (CPPs) represent a fascinating area of research with implications for the delivery of therapeutic molecules, including potentially cyclobutane-derived compounds. CPPs' ability to facilitate drug or cargo complexes across plasma membranes highlights their potential in disease diagnosis and therapy, including applications in cancer, central nervous system disorders, and more (Xie et al., 2020).

Safety And Hazards

Specific safety and hazard information for this compound is not available in the current resources.


Future Directions

As for the future directions, it’s hard to predict without more specific information on the current uses and research involving this compound.


Please note that this is a very specific and technical request, and the information available online may be limited. For a comprehensive analysis, I would recommend consulting scientific literature or a professional in the field. I hope this helps! If you have any other questions, feel free to ask.


properties

IUPAC Name

(1R,2R)-2-(3,5-dimethylanilino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-8-5-9(2)7-10(6-8)13-11-3-4-12(11)14/h5-7,11-14H,3-4H2,1-2H3/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSKZMSGKOVLCQ-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2CCC2O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)N[C@@H]2CC[C@H]2O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol
Reactant of Route 2
Reactant of Route 2
trans-2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol
Reactant of Route 3
Reactant of Route 3
trans-2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol
Reactant of Route 4
Reactant of Route 4
trans-2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol
Reactant of Route 5
trans-2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol
Reactant of Route 6
trans-2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.